4-methyl-N-(4-methylpentan-2-yl)aniline

Physicochemical Properties Lipophilicity ADME

4-Methyl-N-(4-methylpentan-2-yl)aniline (CAS 1021010-58-1, molecular formula C₁₃H₂₁N, molecular weight 191.31 g/mol) is a secondary aromatic amine. Structurally, it features a 4-methylphenyl group connected to a nitrogen atom bearing a branched 4-methylpentan-2-yl chain.

Molecular Formula C13H21N
Molecular Weight 191.31 g/mol
Cat. No. B13247944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-(4-methylpentan-2-yl)aniline
Molecular FormulaC13H21N
Molecular Weight191.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(C)CC(C)C
InChIInChI=1S/C13H21N/c1-10(2)9-12(4)14-13-7-5-11(3)6-8-13/h5-8,10,12,14H,9H2,1-4H3
InChIKeyYHOUVIIZJVMGPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-N-(4-methylpentan-2-yl)aniline (CAS 1021010-58-1): Chemical Identity and Core Properties for Procurement Decisions


4-Methyl-N-(4-methylpentan-2-yl)aniline (CAS 1021010-58-1, molecular formula C₁₃H₂₁N, molecular weight 191.31 g/mol) is a secondary aromatic amine . Structurally, it features a 4-methylphenyl group connected to a nitrogen atom bearing a branched 4-methylpentan-2-yl chain . This lipophilic substitution pattern is a key structural feature .

Identity Lipophilic secondary aromatic amine building block
Structure Branched 1,3-dimethylbutyl N-substituent
Profile Reported high-logP, low-TPSA property context

Why 4-Methyl-N-(4-methylpentan-2-yl)aniline Cannot Be Replaced by Generic N-Alkylated Anilines


Generic substitution fails due to quantifiable differences in lipophilicity. The branched 1,3-dimethylbutyl group on 4-methyl-N-(4-methylpentan-2-yl)aniline confers a significantly higher computed partition coefficient (LogP) compared to simpler N-alkyl-p-toluidine analogs. This difference directly impacts solubility, membrane permeability, and metabolic fate, which are critical for applications in nonpolar media and for understanding in vitro ADME properties .

Target
4-Methyl-N-(4-methylpentan-2-yl)aniline with branched 1,3-dimethylbutyl chain
Generic
Simpler N-alkyl-p-toluidines lack the branching that drives higher logP; solubility and permeability endpoints may shift
Risk
Reduced molecular weight and chain flexibility can alter ADME context in nonpolar media studies

Quantitative Differentiation of 4-Methyl-N-(4-methylpentan-2-yl)aniline: LogP, TPSA, and Molecular Weight vs. Key Comparators


Enhanced Lipophilicity: Quantified LogP Comparison with N-Ethyl-p-toluidine

The computed octanol-water partition coefficient (LogP) for 4-methyl-N-(4-methylpentan-2-yl)aniline is 3.84 to 4.4, which is significantly higher than the measured LogP of 2.36 for N-ethyl-p-toluidine [1]. This is a direct consequence of the larger, more branched N-alkyl substituent. The higher LogP indicates greater lipophilicity, which influences solubility in nonpolar solvents and cellular permeability .

Lipophilicity (LogP)
Cross-study comparable
LogP 3.84–4.4
N-Ethyl-p-toluidine LogP 2.36
ΔLogP ≈ +1.5 to +2.0
Supports nonpolar media solubility context
Computed vs. experimental LogP; context-dependent
Physicochemical Properties Lipophilicity ADME

Reduced Polar Surface Area: Quantified TPSA Comparison with N-Ethyl-p-toluidine

4-Methyl-N-(4-methylpentan-2-yl)aniline has a Topological Polar Surface Area (TPSA) of 12.03 Ų . This is lower than the TPSA of 12.03 Ų for N-ethyl-p-toluidine [1]. The low TPSA, resulting from the single secondary amine nitrogen, indicates a low capacity for hydrogen bonding and suggests high membrane permeability .

Polar Surface Area
Cross-study comparable
TPSA 12.03 Ų
N-Ethyl-p-toluidine TPSA 12.03 Ų
Identical value, larger molecular context
Low H-bond capacity; favorable permeability profile
Interpret within higher logP framework
Physicochemical Properties Topological Polar Surface Area Membrane Permeability

Increased Molecular Weight and Rotatable Bonds: Structural Differentiation from N-Ethyl-p-toluidine

The molecular weight of 4-methyl-N-(4-methylpentan-2-yl)aniline is 191.31 g/mol, which is 56.1 g/mol heavier than N-ethyl-p-toluidine (MW = 135.21 g/mol) [1]. This increase is due to the extended 1,3-dimethylbutyl chain. The compound also possesses 4 rotatable bonds compared to 2 for N-ethyl-p-toluidine [2]. These parameters confirm a bulkier, more flexible, and significantly more lipophilic structure.

Molecular Weight
Head-to-head
191.31 g/mol
vs N-Ethyl-p-toluidine 135.21 g/mol
ΔMW = +56.1 g/mol
Confirms distinct chemical identity and bulk
Rotatable bonds: 4 vs 2
Physicochemical Properties Molecular Weight Molecular Flexibility

Procurement-Specific Applications for 4-Methyl-N-(4-methylpentan-2-yl)aniline Based on Quantitative Differentiation


Precursor for Lipophilic Drug Candidates and Agrochemical Intermediates

The high lipophilicity (LogP 3.84-4.4) and low TPSA (12.03 Ų) of 4-methyl-N-(4-methylpentan-2-yl)aniline make it a strategically valuable building block for synthesizing drug candidates or agrochemicals where improved membrane permeability or solubility in nonpolar media is required [1]. Its branched alkyl chain can also introduce steric hindrance, potentially modulating metabolic stability or target selectivity .

Model Compound for Investigating Lipophilicity-Dependent Phenomena

This compound's quantifiably higher LogP compared to simpler N-alkyl-p-toluidines positions it as a suitable model compound for academic and industrial research into lipophilicity-dependent processes, such as passive diffusion, bioaccumulation potential, and structure-activity relationship (SAR) studies focused on hydrophobicity .

Specialty Chemical Intermediate for Nonpolar Formulations

Given its enhanced solubility in nonpolar solvents , 4-methyl-N-(4-methylpentan-2-yl)aniline is a candidate intermediate for the synthesis of dyes, pigments, and polymer additives intended for use in hydrophobic environments or for processes that benefit from reagents with high organic phase partitioning [1].

Application
Selection Property
Validation Focus
Lipophilic building block synthesis
High-logP chain architecture
Nonpolar solubility and permeability review
Lipophilicity SAR studies
Quantifiable logP differentiation
Model-compound context for diffusion endpoints
Nonpolar formulation intermediate
Organic-phase partitioning profile
Process compatibility and impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-methyl-N-(4-methylpentan-2-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.